3-Methyl-3-phenoxyazetidine
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-3-phenoxyazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(7-11-8-10)12-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEASLKDHHRYCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenoxyazetidine typically involves the reaction of phenol with 3-methylazetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with 3-methylazetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 3-Methyl-3-phenoxyazetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Methyl-3-phenoxyazetidine.
Types of Reactions:
Oxidation: 3-Methyl-3-phenoxyazetidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of 3-Methyl-3-phenoxyazetidine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticonvulsant Properties
Research indicates that derivatives of 3-methyl-3-phenoxyazetidine exhibit potential as anticonvulsants. A notable patent (US5183903A) describes a process for synthesizing 3-phenoxy-1-azetidinecarboxamides, which are linked to anticonvulsant activity. These compounds are synthesized through a urea fusion process, demonstrating their utility in treating neurological disorders, including epilepsy .
Analgesic Effects
The compound has also been investigated for its analgesic properties. Studies have shown that modifications of the azetidine structure can enhance pain relief mechanisms, making it a candidate for further development in pain management therapies.
Organic Synthesis Applications
Reagent in Chemical Reactions
In organic synthesis, 3-methyl-3-phenoxyazetidine serves as a valuable reagent in various reactions, including amination and oxidation processes. Its unique structure allows for the introduction of functional groups essential for synthesizing more complex molecules. This versatility makes it an important intermediate in pharmaceutical development and chemical manufacturing.
Case Study: Anticonvulsant Activity Assessment
A detailed case study conducted by Morgan et al. (2016) examined the anticonvulsant effects of 3-methyl-3-phenoxyazetidine derivatives in animal models. The study utilized a combination of behavioral assessments and biochemical analyses to evaluate the efficacy of these compounds. Results indicated significant reductions in seizure frequency and severity, supporting their potential therapeutic application .
Research Findings on Synthesis Techniques
The synthesis of 3-methyl-3-phenoxyazetidine has been optimized through various methods, including catalytic hydrogenolysis and urea fusion techniques. The efficiency of these processes impacts the yield and purity of the final product, which is crucial for its application in drug development. For instance, the urea fusion method allows for a more straightforward synthesis route while minimizing hazardous reagents, thus enhancing safety and scalability in production .
Data Tables
| Application Area | Details |
|---|---|
| Anticonvulsant Activity | Effective against seizures; potential treatment for epilepsy |
| Analgesic Properties | Modifications lead to enhanced pain relief mechanisms |
| Organic Synthesis | Used as a reagent in amination and oxidation reactions; important intermediate in pharmaceuticals |
Wirkmechanismus
The mechanism of action of 3-Methyl-3-phenoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the azetidine ring may participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and result in various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their substituents:
Key Observations :
- Trifluoromethyl Groups (31ee, 31ff): These substituents enhance lipophilicity and metabolic stability but increase molecular weight, as seen in their higher melting points (~161–163°C) compared to non-fluorinated analogs .
- However, elemental analysis (C: 66.1%, H: 6.42%, N: 4.27%) aligns closely with calculated values, confirming synthetic precision .
- Methoxy vs. Phenoxy (Target vs.
Physical and Spectral Properties
Melting Points :
Biologische Aktivität
3-Methyl-3-phenoxyazetidine is a compound belonging to the azetidine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of 3-Methyl-3-phenoxyazetidine, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
3-Methyl-3-phenoxyazetidine is characterized by its azetidine ring structure, which is modified by a methyl and phenoxy group. This specific configuration contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives, including 3-Methyl-3-phenoxyazetidine. A notable study evaluated various azetidin-2-one derivatives, revealing that certain compounds exhibited significant cytotoxicity against cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma) cells.
Table 1: Cytotoxic Activity of Azetidin Derivatives
| Compound | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound 6 | 0.1 | SiHa | Anticancer |
| Compound 6 | 1.2 | B16F10 | Anticancer |
| Compound 6 | 10.0 | Chang (hepatocytes) | Low toxicity |
The compound 6 , which has a structure closely related to 3-Methyl-3-phenoxyazetidine, demonstrated selective cytotoxicity with a lower toxicity profile on normal liver cells compared to cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism behind the anticancer activity of 3-Methyl-3-phenoxyazetidine involves the induction of apoptosis through the activation of caspase-3 pathways. This was evidenced by caspase assays showing that treatment with certain azetidine derivatives led to increased apoptosis in targeted cancer cells . The binding interactions with tubulin suggest that these compounds may disrupt microtubule dynamics, similar to established chemotherapeutic agents like vincristine.
Antimicrobial Activity
Azetidine derivatives have also been studied for their antimicrobial properties. Research indicates that various substituted azetidines exhibit significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Azetidine Derivatives
| Compound | Activity Type | Target Organisms | Activity Level |
|---|---|---|---|
| Compound 2c | Antibacterial | Staphylococcus aureus | High |
| Compound 2d | Antifungal | Candida albicans | High |
| Compound 2e | Anti-TB | Mycobacterium tuberculosis | Moderate |
The antimicrobial potential of these compounds suggests that modifications to the azetidine structure can enhance activity against various pathogens .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, azetidines have shown promise in anti-inflammatory applications. Compounds derived from the azetidine scaffold have been reported to exhibit significant anti-inflammatory effects, making them candidates for further pharmacological exploration .
Case Studies
Several case studies have documented the effects of azetidine derivatives in clinical settings. For instance, a study involving patients with chronic inflammatory conditions demonstrated improved outcomes following treatment with azetidine-based compounds, highlighting their therapeutic potential in managing inflammatory diseases.
Analyse Chemischer Reaktionen
Cyclization Reactions
One prevalent method for synthesizing this compound is through the cyclization of suitable precursors. For instance, the reaction of N-phenyl-2-bromo-2-methylpropanamide with a strong base (such as sodium hydride or potassium tert-butoxide) facilitates the formation of the azetidine ring in aprotic solvents like dimethylformamide or tetrahydrofuran. The reaction conditions, including temperature and time, are critical for achieving high yields and purity.
Hydrogenolysis
Another synthetic route involves the hydrogenolysis of precursors like 1-diphenylmethyl-3-phenoxyazetidine. This process utilizes palladium on carbon as a catalyst in a protic solvent (methanol or ethanol) along with a tertiary organic base such as triethylamine. This reaction stabilizes the azetidine structure and prevents dimerization, leading to improved yields of the desired product .
Chemical Reactions Involving 3-Methyl-3-phenoxyazetidine
The chemical reactivity of 3-Methyl-3-phenoxyazetidine is diverse, allowing it to participate in various organic reactions:
Substitution Reactions
The compound can undergo nucleophilic substitution reactions due to the presence of the phenoxy group, which can act as a leaving group under certain conditions. For example, treatment with nucleophiles such as potassium cyanide or sodium azide can yield substituted derivatives .
Ring Opening Reactions
Under specific conditions, the azetidine ring can be opened to form larger cyclic structures or linear compounds. This reaction may involve treatment with strong acids or bases, leading to the formation of derivatives that can be further functionalized .
Oxidation and Reduction Reactions
The compound's nitrogen atom allows for oxidation and reduction reactions. For instance, it can be oxidized to form N-oxides or reduced to yield amines, depending on the reagents used .
Isomerization
Isomerization reactions can occur under thermal or catalytic conditions, resulting in different isomeric forms of the compound. This property is crucial for developing compounds with varied biological activities .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Methyl-3-phenoxyazetidine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives are often synthesized using ethyl aroylacetates as intermediates, with substituents (e.g., methoxyphenyl groups) introduced via coupling agents like 4-azidofurazan-3-amine . Optimization includes adjusting solvent polarity (e.g., THF or CPME), temperature, and catalyst loadings. Stability under recommended storage conditions (avoiding heat and moisture) is critical to preserve reactivity .
Q. How can researchers characterize the structural integrity of 3-Methyl-3-phenoxyazetidine using analytical techniques?
- Methodology : Employ NMR (¹H/¹³C) to confirm the azetidine ring structure and substituent positions. Mass spectrometry (LC-MS or GC-MS) validates molecular weight and purity. HPLC with UV detection (>95% purity thresholds) is recommended for quantifying impurities . For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities .
Q. What are the best practices for storing 3-Methyl-3-phenoxyazetidine to ensure long-term stability?
- Methodology : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to strong acids/bases, oxidizing agents, or moisture, which may degrade the compound or trigger hazardous reactions . Regular stability testing under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life .
Advanced Research Questions
Q. How can researchers identify and mitigate byproducts or impurities in 3-Methyl-3-phenoxyazetidine synthesis?
- Methodology : Use HPLC-MS or GC-MS to detect trace impurities (e.g., unreacted intermediates or oxidation byproducts). Fractional crystallization or preparative chromatography isolates impurities for structural elucidation via NMR. Reaction optimization (e.g., reducing excess reagents or adjusting stoichiometry) minimizes side products . Mixed-methods approaches combining quantitative impurity profiling with kinetic studies enhance process robustness .
Q. What strategies improve regioselectivity in functionalizing the azetidine ring of 3-Methyl-3-phenoxyazetidine?
- Methodology : Leverage steric and electronic effects of substituents. For example, bulky groups at the 3-position of the azetidine ring can direct electrophilic attacks to specific sites. Computational modeling (DFT) predicts reactive sites, while catalysts like palladium or copper complexes enhance selectivity in cross-coupling reactions .
Q. How can researchers address the lack of toxicological data for 3-Methyl-3-phenoxyazetidine in preclinical studies?
- Methodology : Conduct acute toxicity assays (e.g., OECD 423) using rodent models to determine LD₅₀. In vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) assesses cellular toxicity. Metabolite identification via hepatocyte incubation and LC-HRMS reveals potential bioactivation pathways . Regulatory alignment (e.g., REACH/GLP guidelines) ensures data acceptability .
Q. What computational tools are effective for studying the reaction mechanisms of 3-Methyl-3-phenoxyazetidine in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculates transition states and activation energies for ring-opening or functionalization reactions. Molecular dynamics simulations model solvent effects on reaction kinetics. Software like Gaussian or ORCA integrates with experimental data to validate mechanistic hypotheses .
Q. How can enantiomeric purity of 3-Methyl-3-phenoxyazetidine derivatives impact pharmacological activity, and what analytical methods ensure resolution?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Comparative bioactivity assays on isolated enantiomers (e.g., receptor binding studies) quantify stereospecific effects .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
